

# Comprehensive Spectroscopic Characterization of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Technical Guide

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## Compound of Interest

Compound Name:	4-Ethoxy-2-hydrazinyl-6-methylpyrimidine
CAS No.:	89852-51-7
Cat. No.:	B1465915

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## Executive Summary

**4-Ethoxy-2-hydrazinyl-6-methylpyrimidine** (CAS: 89852-51-7) is a highly versatile, polysubstituted heterocyclic building block[1]. Featuring a nucleophilic hydrazinyl moiety, an electron-donating ethoxy group, and a methyl substituent, this compound is a critical intermediate in the synthesis of fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are prevalent in kinase inhibitors and antidiabetic agents[2].

Because the pyrimidine ring's electron density is highly sensitive to its substituents, rigorous spectroscopic characterization is essential to confirm structural integrity before downstream synthesis. This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, LC-MS, FT-IR) for this compound, emphasizing the mechanistic causality behind the observed data and outlining self-validating experimental protocols.

## Physicochemical Profile

Before spectroscopic analysis, it is critical to establish the baseline physicochemical properties of the compound to inform solvent selection and ionization parameters.

Table 1: Physicochemical Properties

Property	Value	Structural Significance
Chemical Name	4-Ethoxy-2-hydrazinyl-6-methylpyrimidine	Defines the substitution pattern on the pyrimidine core.
CAS Number	89852-51-7	Unique registry identifier[1].
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>4</sub> O	Guides exact mass calculations for MS.
Molecular Weight	168.20 g/mol	Target mass for low-resolution MS.
Hydrogen Bond Donors	3 (from -NHNH <sub>2</sub> )	Influences solvent interactions (e.g., DMSO-d <sub>6</sub> vs. CDCl <sub>3</sub> ).
Hydrogen Bond Acceptors	5 (N, O atoms)	Enhances solubility in polar aprotic solvents.

## Mechanistic Spectroscopic Analysis

### <sup>1</sup>H NMR Spectroscopy: Resonance and Shielding Effects

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms[3]. However, in **4-ethoxy-2-hydrazinyl-6-methylpyrimidine**, the electron-donating ethoxy (-OCH<sub>2</sub>CH<sub>3</sub>) and hydrazinyl (-NHNH<sub>2</sub>) groups exert a strong positive mesomeric (+M) effect. This resonance donates electron density into the ring, significantly shielding the C5 position. Consequently, the C5 proton appears unusually upfield compared to unsubstituted pyrimidine[4].

Data referenced against standard [4].

Table 2: <sup>1</sup>H NMR Assignments (DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Causality / Mechanistic Rationale
8.10 - 8.30	Broad singlet (br s)	1H	-NH- (Hydrazine)	Deshielded due to direct attachment to the electron-withdrawing C2 of the pyrimidine ring. Exchangeable with D <sub>2</sub> O.
5.85 - 6.05	Singlet (s)	1H	C5-H (Ring)	Highly shielded by the ortho/para +M resonance effects of the C4-ethoxy and C2-hydrazinyl groups.
4.25 - 4.40	Quartet (q)	2H	-OCH <sub>2</sub> - (Ethoxy)	Deshielded by the adjacent electronegative oxygen atom; splits into a quartet due to coupling with the adjacent methyl group ( $J \approx 7.0$ Hz)[5].
4.10 - 4.30	Broad singlet (br s)	2H	-NH <sub>2</sub> (Hydrazine)	Typical primary amine shift. The terminal -NH <sub>2</sub> is highly nucleophilic due to reduced

				resonance delocalization with the ring[6]. Exchangeable with D <sub>2</sub> O.
2.15 - 2.30	Singlet (s)	3H	C6-CH <sub>3</sub>	Benzylic-like methyl attached to a heteroaromatic ring.
1.25 - 1.35	Triplet (t)	3H	-CH <sub>3</sub> (Ethoxy)	Aliphatic methyl, shielded, coupled to the adjacent methylene group (J ≈ 7.0 Hz)[5].

## <sup>13</sup>C NMR Spectroscopy: Electronegativity and Deshielding

Carbon chemical shifts in pyrimidines are dictated by the proximity to electronegative heteroatoms[7]. The C2, C4, and C6 carbons are highly deshielded, while C5 remains shielded due to resonance.

Table 3: <sup>13</sup>C NMR Assignments (DMSO-d<sub>6</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Carbon Position	Causality / Mechanistic Rationale
~169.0	C4 (Ring)	Most deshielded carbon; directly bonded to the electronegative ethoxy oxygen and adjacent to a ring nitrogen.
~166.0	C6 (Ring)	Deshielded by the ring nitrogen, though slightly mitigated by the +I effect of the attached methyl group.
~163.0	C2 (Ring)	Deshielded by two adjacent ring nitrogens and the exocyclic hydrazine nitrogen.
~95.0 - 98.0	C5 (Ring)	Strongly shielded due to the concentrated electron density from the +M effects of C4-O and C2-N.
~61.5	-OCH <sub>2</sub> - (Ethoxy)	Deshielded aliphatic carbon adjacent to oxygen.
~23.5	C6-CH <sub>3</sub>	Standard shift for a methyl carbon attached to an electron-deficient heterocycle.
~14.5	-CH <sub>3</sub> (Ethoxy)	Terminal aliphatic carbon, furthest from electronegative elements.

## Mass Spectrometry (LC-MS) & FT-IR

- LC-MS (ESI<sup>+</sup>): The molecule readily accepts a proton at the most basic nitrogen (the terminal hydrazine nitrogen)[6]. The spectrum yields a dominant [M+H]<sup>+</sup> peak at m/z 169.1. Secondary fragmentation often shows a loss of the ethoxy radical or ammonia, yielding minor peaks at m/z 123 or 152.

- FT-IR: Key vibrational modes include 3300–3100  $\text{cm}^{-1}$  (N-H stretching of the hydrazine group), 2980–2850  $\text{cm}^{-1}$  (aliphatic C-H stretching), 1610–1580  $\text{cm}^{-1}$  (C=N ring stretching), and 1240  $\text{cm}^{-1}$  (C-O-C asymmetric stretching of the ether linkage).

## Standardized Experimental Protocols

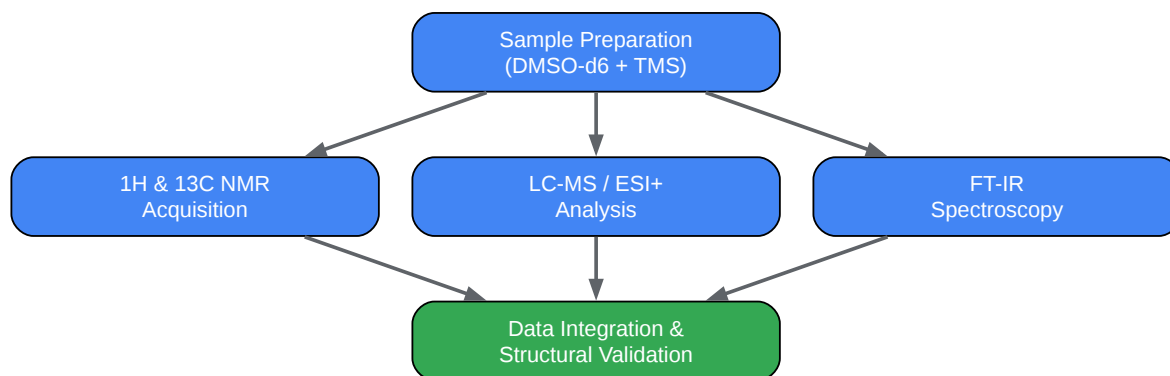
To ensure [5], the following self-validating protocols must be strictly adhered to.

### Protocol 1: Self-Validating NMR Acquisition

- **Sample Preparation:** Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous DMSO- $d_6$ . **Causality:** Anhydrous solvent prevents the H<sub>2</sub>O peak ( $\delta$  3.33) from obscuring the hydrazine -NH<sub>2</sub> signals ( $\delta$  ~4.20).
- **Internal Referencing:** Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly  $\delta$  0.00 ppm. **Causality:** This creates a self-validating system that corrects for instrument magnetic field drift[7].
- **Acquisition:** Execute a standard 1D <sup>1</sup>H NMR (zg30 pulse sequence, 16 scans, 2s relaxation delay).
- **D<sub>2</sub>O Exchange Validation:** Add 1 drop of D<sub>2</sub>O to the NMR tube, agitate, and re-acquire the spectrum. **Causality:** The disappearance of peaks at  $\delta$  8.20 and  $\delta$  4.20 confirms their assignment as exchangeable heteroatom-bound protons (-NH and -NH<sub>2</sub>), distinguishing them from carbon-bound protons.

### Protocol 2: LC-MS Workflow

- **Preparation:** Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol.
- **Chromatography:** Inject 2  $\mu\text{L}$  onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.8  $\mu\text{m}$ ). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.
- **Ionization:** **Causality:** Formic acid acts as an abundant proton source, ensuring robust [M+H]<sup>+</sup> ion formation in the ESI+ source.

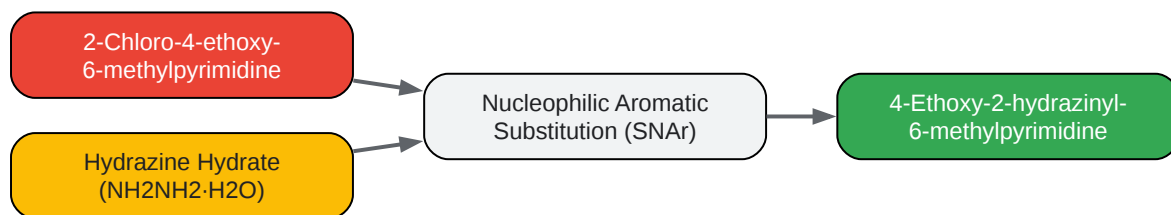


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Caption: Workflow for the comprehensive spectroscopic characterization of pyrimidine derivatives.

## Reaction Pathway & Structural Derivation

The synthesis of **4-ethoxy-2-hydrazinyl-6-methylpyrimidine** typically proceeds via a Nucleophilic Aromatic Substitution ( $S_NAr$ )<sup>[8]</sup>. The precursor, 2-chloro-4-ethoxy-6-methylpyrimidine, is reacted with hydrazine hydrate. The highly nucleophilic hydrazine selectively attacks the electron-deficient C2 position, displacing the chloride leaving group.



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Caption: Nucleophilic aromatic substitution (SNAr) pathway for synthesizing the hydrazinylpyrimidine core.

## References

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## Sources

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